ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to form the indole ring . The reaction is carried out under reflux in methanol, yielding the desired indole derivative in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing various indole derivatives with potential biological activities.
Biology: Studied for its role in modulating biological pathways and interactions with cellular receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to cellular receptors, modulating their activity and influencing various biological processes. For example, it may inhibit enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: A related compound with similar structural features and biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral properties.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral activity against various viruses.
Uniqueness
Ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, including cytotoxic effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an indole core with a butyl group, hydroxyl group at the 5-position, and a carboxylate group, which contribute to its biological properties. Its molecular formula is C15H19NO3 with a molecular weight of approximately 263.32 g/mol .
Cytotoxic Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives of this compound can inhibit cell proliferation through mechanisms involving apoptosis and the inhibition of specific signaling pathways .
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 4.7 | Induces apoptosis |
HeLa (Cervical) | 6.2 | Inhibits cell cycle progression |
A549 (Lung) | 5.0 | Promotes caspase activation |
Structure-Activity Relationships (SAR)
The presence of the hydroxyl group at the 5-position is crucial for enhancing the bioactivity of this compound compared to other derivatives lacking this modification. The butyl group increases lipophilicity, potentially improving membrane permeability and bioavailability .
Comparative Analysis Table
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | C13H15NO3 | Lacks butyl group | Simpler structure; less hydrophobic |
Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | C17H19NO3 | Benzyl substitution | More lipophilic; different interactions |
This compound | C15H19NO3 | Butyl group | Enhanced lipophilicity and permeability |
The mechanism by which this compound exerts its effects involves interaction with various biological targets, including enzymes and receptors implicated in cancer progression. Studies have shown that this compound can modulate signaling pathways associated with cell survival and apoptosis, making it a candidate for further development as an anticancer agent .
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Breast Cancer Study : A study on MCF-7 cells indicated that this compound significantly reduced cell viability with an IC50 value of 4.7 µM, demonstrating its potential as a therapeutic agent for breast cancer .
- Lung Cancer Study : In A549 lung cancer cells, the compound exhibited an IC50 value of 5.0 µM, promoting apoptosis through caspase activation .
Future Directions
The ongoing research into this compound suggests promising avenues for further exploration:
Potential Applications :
- Anticancer Agent : Continued investigation into its efficacy against various cancers.
- Neurodegenerative Diseases : Exploration of its role in modulating neuroprotective pathways.
- Anti-inflammatory Properties : Further studies on its anti-inflammatory potential could broaden its therapeutic applications.
Properties
CAS No. |
17826-15-2 |
---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
ethyl 1-butyl-5-hydroxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-4-6-9-17-11(3)15(16(19)20-5-2)13-10-12(18)7-8-14(13)17/h7-8,10,18H,4-6,9H2,1-3H3 |
InChI Key |
RUIUGRJNBYYBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C2=C1C=CC(=C2)O)C(=O)OCC)C |
Origin of Product |
United States |
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